3,5-Diethyl-4-propyloxan-2-one
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Overview
Description
3,5-Diethyl-4-propyloxan-2-one is an organic compound with the molecular formula C₁₂H₂₂O₂. It is a member of the oxanone family, characterized by a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-4-propyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-diethyl-4-propyl-1,5-pentanediol with an acid catalyst to promote cyclization and form the oxanone ring. The reaction conditions often include moderate temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-4-propyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxanone ring to a more saturated form, such as a tetrahydropyran derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted oxanone derivatives, depending on the nucleophile used.
Scientific Research Applications
3,5-Diethyl-4-propyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-4-propyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxanone ring can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diethyl-3-propyl-1,5-pentanolide
- 3,5-Diethyl-4-propyl-tetrahydro-pyran-2-one
- 2H-Pyran-2-one,3,5-diethyltetrahydro-4-propyl
Uniqueness
3,5-Diethyl-4-propyloxan-2-one stands out due to its specific substitution pattern on the oxanone ring, which imparts unique chemical and physical properties. This distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
57778-94-6 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3,5-diethyl-4-propyloxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-4-7-11-9(5-2)8-14-12(13)10(11)6-3/h9-11H,4-8H2,1-3H3 |
InChI Key |
USPXCCSBBHDVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COC(=O)C1CC)CC |
Origin of Product |
United States |
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